2-Methylpentadecanoic acid

Peroxisomal metabolism Enzyme kinetics α-Methylacyl-CoA racemase

2-Methylpentadecanoic acid (CAS 25354-92-1), systematically named 2-methylpentadecanoic acid, is a C16 saturated, methyl-branched fatty acid (molecular formula C16H32O2; molecular weight 256.42 g/mol) with the methyl substituent located at the alpha-carbon (C-2 position), classifying it as an α-methyl branched-chain fatty acid (α-Me-BCFA). It is commercially supplied as DL-α-methylpentadecanoic acid at purities typically ≥95% with a reported melting point of 48 °C.

Molecular Formula C16H32O2
Molecular Weight 256.42 g/mol
CAS No. 25354-92-1
Cat. No. B1605018
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methylpentadecanoic acid
CAS25354-92-1
Molecular FormulaC16H32O2
Molecular Weight256.42 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCC(C)C(=O)O
InChIInChI=1S/C16H32O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15(2)16(17)18/h15H,3-14H2,1-2H3,(H,17,18)
InChIKeyXEFOHUNTIRSZAC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methylpentadecanoic Acid (CAS 25354-92-1): Procurement-Quality Definition and Baseline Properties


2-Methylpentadecanoic acid (CAS 25354-92-1), systematically named 2-methylpentadecanoic acid, is a C16 saturated, methyl-branched fatty acid (molecular formula C16H32O2; molecular weight 256.42 g/mol) with the methyl substituent located at the alpha-carbon (C-2 position), classifying it as an α-methyl branched-chain fatty acid (α-Me-BCFA) . It is commercially supplied as DL-α-methylpentadecanoic acid at purities typically ≥95% [1] with a reported melting point of 48 °C [2]. The compound occurs naturally in certain marine sponges (Myrmekioderma rea, Agelas spp.) and bacterial species, and is referenced in 479 patent families [3]. Its defining structural feature—an α-methyl branch—places it in a distinct subclass of branched-chain fatty acids that are obligate substrates for the α-methylacyl-CoA racemase (AMACR) and stereospecific peroxisomal β-oxidation enzymes, properties not shared by iso- or anteiso-branched fatty acids [4].

Why 2-Methylpentadecanoic Acid Cannot Be Replaced by iso- or Anteiso-Branched Fatty Acid Analogs for Research or Industrial Use


Branched-chain fatty acids (BCFAs) are not functionally interchangeable. The position of the methyl branch dictates fundamentally different metabolic fates, enzyme specificities, and physicochemical properties. Iso-branched fatty acids (methyl at the ω-1 carbon) and anteiso-branched fatty acids (methyl at the ω-2 carbon) are primarily metabolized via standard mitochondrial β-oxidation pathways [1]. In contrast, 2-methylpentadecanoic acid, with its α-methyl branch, requires a dedicated stereospecific metabolic machinery: the α-methylacyl-CoA racemase (AMACR) must convert the (R)-isomer to the (S)-isomer before peroxisomal β-oxidation can proceed, as the oxidase enzymes are absolutely specific for the (2S)-enantiomer [2]. Furthermore, iso-BCFA (14-methylpentadecanoic acid) and anteiso-BCFA (12-methyltetradecanoic acid) exert opposite effects on gene expression in hepatic cells, with iso-BCFA suppressing FASN and inflammatory markers while anteiso-BCFA upregulates them [3]. These data demonstrate that substituting 2-methylpentadecanoic acid with any iso- or anteiso analog will introduce a different metabolic pathway bias, alter enzyme kinetics, and confound experimental results. Selection must be guided by the branch position, not merely the carbon number or BCFA class.

2-Methylpentadecanoic Acid (CAS 25354-92-1): Quantitative Differentiation Evidence vs. Structurally Closest Analogs


Recombinant α-Methylacyl-CoA Racemase (AMACR) Exhibits Defined Catalytic Activity with 2-Methylpentadecanoyl-CoA as the Canonical Substrate

2-Methylpentadecanoyl-CoA (derived from 2-methylpentadecanoic acid) is the classical in vitro substrate used to define and measure α-methylacyl-CoA racemase (AMACR) activity. Recombinant Mycobacterium Mcr expressed in E. coli catalyzed the racemization of (R)-2-methylpentadecanoyl-CoA with a reported specific activity of 0.21 µmol·min⁻¹·mg protein⁻¹ [1]. In contrast, the branched-chain acyl-CoA oxidases responsible for downstream peroxisomal β-oxidation (trihydroxycoprostanoyl-CoA oxidase and pristanoyl-CoA oxidase) act exclusively on the (S)-isomer of 2-methylpentadecanoyl-CoA, with the (R)-isomer serving as an inhibitor of one oxidase [2]. This stereochemical gatekeeping role is unique to α-methyl-BCFAs; iso- and anteiso-branched fatty acids (such as 14-methylpentadecanoic acid or 12-methyltetradecanoic acid) do not require AMACR-mediated racemization.

Peroxisomal metabolism Enzyme kinetics α-Methylacyl-CoA racemase

Human Mitochondrial Acyl-CoA Dehydrogenases (LCAD, MCAD) Are Absolutely Stereospecific for the S-Enantiomer of 2-Methylpentadecanoyl-CoA

Purified human long-chain acyl-CoA dehydrogenase (LCAD) oxidized S-2-methylpentadecanoyl-CoA with a specific activity of 340 mU/mg protein, compared to 390 mU/mg for the straight-chain substrate palmitoyl-CoA (C16:0-CoA) [1]. No measurable activity was detected with R-2-methylpentadecanoyl-CoA. Medium-chain acyl-CoA dehydrogenase (MCAD) also utilized S-2-methylpentadecanoyl-CoA but not the R-isomer [1]. This absolute stereospecificity contrasts with straight-chain fatty acids such as pentadecanoic acid (C15:0), which are achiral and accepted by mitochondrial β-oxidation enzymes without stereochemical discrimination.

Mitochondrial fatty acid oxidation Acyl-CoA dehydrogenase Stereospecificity

Melting Point Differential of 2-Methylpentadecanoic Acid (48 °C) vs. Straight-Chain Pentadecanoic Acid (51–53 °C) Reflects Branch-Induced Lattice Disruption

The α-methyl branch of 2-methylpentadecanoic acid reduces its melting point to 48 °C [1], compared to 51–53 °C for its straight-chain C15 analog pentadecanoic acid (CAS 1002-84-2) [2]. Although head-to-head data for the C16 straight-chain analog (palmitic acid, C16:0, mp 63 °C) also exist, the appropriate comparator for identical carbon skeleton length effect is pentadecanoic acid (C15:0, mp 51–53 °C)—one carbon shorter but lacking the branch. For the same total carbon count, the branched 2-methyl-C16 acid melts 3–5 °C lower than the straight-chain C15 acid and approximately 15 °C lower than the straight-chain C16 acid, attributable to disruption of crystalline packing by the α-methyl group. Its α-methyl homolog, 2-methylhexadecanoic acid (C17, CAS 27147-71-3), has a reported melting point of 46–48 °C , which is comparable rather than differentiated, confirming that within the α-methyl-BCFA subclass, C16 and C17 homologs share similar melting behavior.

Physicochemical properties Melting point Chain packing

Iso-BCFA (14-Methylpentadecanoic Acid) and Anteiso-BCFA (12-Methyltetradecanoic Acid) Exert Opposite Effects on Hepatic Gene Expression, Confirming Branch-Position-Dependent Biological Activity Distinct from α-Methyl Substitution

In HepG2 hepatocyte cells, treatment with the iso-BCFA 14-methylpentadecanoic acid (14-MPA, iso-C16:0) suppressed mRNA levels of FASN, SREBP1, CRP, and IL-6 relative to untreated controls, whereas the anteiso-BCFA 12-methyltetradecanoic acid (12-MTA, anteiso-C15:0) produced the opposite effect—increasing FASN, CRP, and IL-6 mRNA expression [1]. This iso vs. anteiso divergence provides class-level context: the branch position fundamentally alters biological activity. Although 2-methylpentadecanoic acid (α-methyl) was not directly tested in this study, the principle that branch position—not merely the presence of a methyl branch—determines biological outcome is directly established. α-Methyl-BCFAs such as 2-methylpentadecanoic acid undergo distinct metabolic processing (requiring AMACR; see Evidence Items 1 and 2) and can be expected to produce yet a third pattern of biological effects.

Gene expression Inflammation Hepatic metabolism

Natural Occurrence in Marine Sponges and Bacteria Contrasts with Iso/Anteiso-BCFA Dominance in Ruminant and Dairy Systems, Defining Distinct Biological Niche for α-Methyl-BCFAs

2-Methylpentadecanoic acid has been isolated as a natural product from the marine sponges Myrmekioderma rea and Agelas spp. [1] and identified in Bacillus subtilis fatty acid profiles [2]. In contrast, iso-C16:0 (14-methylpentadecanoic acid) and anteiso-C15:0 (12-methyltetradecanoic acid) are the dominant branched-chain fatty acids in ruminant milk and meat, where they serve as biomarkers of dairy fat intake [3]. In rumen fermentation models, iso-C16:0 concentration correlates with total volatile fatty acids (ρ = 0.78) and microbial crude protein synthesis (ρ = 0.82), establishing its role as a rumen fermentation marker [4]. The distinct ecological and biological distribution of 2-methylpentadecanoic acid (marine sponges, specific bacteria) vs. iso/anteiso-BCFAs (ruminant systems, dairy biomarkers) means that procurement for different research domains—marine natural product chemistry, bacterial lipidomics, or peroxisomal metabolism—requires the appropriate BCFA subclass.

Natural product chemistry Biomarker Marine microbiology

2-Methylpentadecanoic Acid (CAS 25354-92-1): Evidence-Backed Research and Industrial Application Scenarios


In Vitro AMACR Enzyme Assays and Peroxisomal β-Oxidation Research

2-Methylpentadecanoic acid (as its CoA ester) is the validated canonical substrate for α-methylacyl-CoA racemase (AMACR) activity measurements, with a defined specific activity of 0.21 µmol·min⁻¹·mg⁻¹ for the recombinant enzyme [1]. The absolute stereospecificity of downstream peroxisomal oxidases for the (S)-enantiomer makes this compound essential for studying stereochemical control of branched-chain lipid metabolism. Use enantiopure (S)-isomer for β-oxidation flux studies; use (R)-isomer or racemic DL-mixture for AMACR inhibition or racemase-coupled assays [2].

Marine Natural Product Chemistry and Sponge-Associated Lipidomics

As a confirmed constituent of marine sponges Myrmekioderma rea and Agelas spp. [3], 2-methylpentadecanoic acid serves as a chemotaxonomic marker for sponge-derived lipid extracts. Its presence in GC-MS fatty acid profiles distinguishes marine sponge-associated bacterial communities from terrestrial or ruminant-derived samples, where iso- and anteiso-BCFAs dominate [4].

Branched-Chain Fatty Acid Gene Expression Studies in Metabolic Disease Models

Given the established divergence in hepatic gene expression between iso-BCFA (suppresses FASN, CRP, IL-6) and anteiso-BCFA (upregulates FASN, CRP, IL-6) [5], 2-methylpentadecanoic acid (α-Me-BCFA) is the logical third comparator for systematic structure-activity relationship studies of branch position on metabolic and inflammatory gene regulation. Its obligate AMACR-dependent metabolism predicts yet a third pattern of transcriptional effects, making it an essential tool for dissecting branch-position-specific signaling.

Specialty Ester and Surfactant Precursor Synthesis

The α-methyl branch of 2-methylpentadecanoic acid confers lower melting point (48 °C) [6] and altered packing properties compared to straight-chain fatty acids, making it a useful precursor for synthesizing branched-chain esters and surfactants with modified rheological and crystallization behavior. Its use as a building block in specialty chemicals, including pesticide intermediates, has been described in supplier technical documentation .

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